1-(3-Chloro-4-fluorophenyl)guanidine
CAS No.: 76635-22-8
Cat. No.: VC2809356
Molecular Formula: C7H7ClFN3
Molecular Weight: 187.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 76635-22-8 |
---|---|
Molecular Formula | C7H7ClFN3 |
Molecular Weight | 187.6 g/mol |
IUPAC Name | 2-(3-chloro-4-fluorophenyl)guanidine |
Standard InChI | InChI=1S/C7H7ClFN3/c8-5-3-4(12-7(10)11)1-2-6(5)9/h1-3H,(H4,10,11,12) |
Standard InChI Key | YZCRXUSPPZGVKK-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1N=C(N)N)Cl)F |
Canonical SMILES | C1=CC(=C(C=C1N=C(N)N)Cl)F |
Introduction
Chemical Structure and Basic Properties
1-(3-Chloro-4-fluorophenyl)guanidine belongs to the class of substituted guanidines, featuring a guanidine core (H₂N-C(=NH)-NH₂) with a 3-chloro-4-fluorophenyl substituent. The compound's structure contains key halogens (chlorine and fluorine) that significantly influence its physicochemical properties and biological activities.
Structural Characteristics
The chemical structure consists of a phenyl ring substituted with chlorine at position 3 and fluorine at position 4, attached to a guanidine group. The presence of these halogens enhances the compound's lipophilicity and affects its electronic properties, potentially influencing receptor interactions .
Physicochemical Properties
Table 1: Physicochemical Properties of 1-(3-Chloro-4-fluorophenyl)guanidine
The halogen substituents (chlorine and fluorine) typically enhance lipophilicity while the guanidine group contributes to the basic character of the molecule, affecting its interactions with biological targets .
Synthesis Methods
General Approaches to Guanidine Synthesis
Substituted guanidines can be synthesized through several methods. One common approach involves the reaction of substituted cyanamides with amines in the presence of Lewis acids, as described in patent literature .
Specific Synthesis of Halogenated Phenylguanidines
The preparation of 1-(3-Chloro-4-fluorophenyl)guanidine likely follows synthetic routes similar to those used for related compounds:
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Reaction of 3-chloro-4-fluoroaniline with cyanamide derivatives
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Conversion of 3-chloro-4-fluorophenyl isothiocyanates to guanidines
These methods typically involve carefully controlled reaction conditions to achieve selective functionalization and high yields.
Related Compounds and Structural Analogs
Biguanide Derivatives
1-(3-Chloro-4-fluorophenyl)biguanide, a closely related compound with additional nitrogen atoms in its structure, has been characterized in chemical databases and research literature. This compound shares the 3-chloro-4-fluorophenyl moiety but contains a biguanide group instead of a guanidine .
Extended Guanidine Structures
N-(3-Chloro-4-fluorophenyl)-N′-(4,6-dimethyl-2-pyrimidinyl)guanidine represents a more complex derivative where the guanidine core is further substituted with a dimethylpyrimidinyl group in addition to the 3-chloro-4-fluorophenyl moiety .
Table 2: Comparison of 1-(3-Chloro-4-fluorophenyl)guanidine with Related Compounds
Structure-Activity Relationships
Importance of Halogen Substitution
The presence of chlorine and fluorine atoms on the phenyl ring significantly influences the compound's biological activity. These halogens often enhance:
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Lipophilicity, improving membrane permeability
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Metabolic stability, potentially extending the compound's half-life
Role of the Guanidine Group
The guanidine functionality contributes to the compound's biological activity through:
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Strong hydrogen bond donation capability
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Positive charge at physiological pH, enabling ionic interactions
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Potential for specific recognition of binding pockets in target proteins
Research Gaps and Future Directions
Current Limitations in Research
Despite the potential significance of 1-(3-Chloro-4-fluorophenyl)guanidine, several research gaps exist:
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Limited published data on specific biological activities
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Incomplete characterization of physicochemical properties
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Insufficient information on structure-activity relationships specific to this compound
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